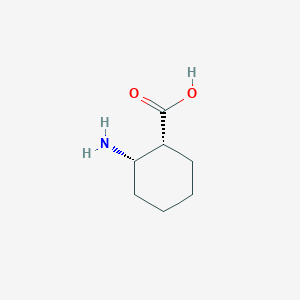

cis-2-Aminocyclohexanecarboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Aminocyclohexanecarboxylic acid typically involves the stereoselective introduction of side chains at specific positions on the cyclohexane ring. One common method involves the ring opening of aziridine derivatives with selected nucleophiles, which provides precursors with functional groups . Another method includes the asymmetric synthesis from pyrrolobenzodiazepine-5,11-diones, which involves a series of steps including the use of dry ammonia and potassium metal under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

cis-2-Aminocyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protecting Group

Cis-2-ACHC is utilized as a protecting group in peptide synthesis. It enables selective modifications of amino acids without interfering with other functional groups, which is crucial for producing complex peptides with desired functionalities. The Fmoc (9-fluorenylmethoxycarbonyl) derivative of cis-2-ACHC is particularly valuable in solid-phase peptide synthesis, allowing for the efficient assembly of peptides while maintaining high purity levels .

Case Study: Deltorphin C Analogues

Research has demonstrated the successful incorporation of cis-2-ACHC into analogues of deltorphin C, a potent opioid peptide. The solid-phase synthesis method utilizing Fmoc-cis-2-ACHC resulted in high yields and purity of the synthesized peptides, highlighting its effectiveness in peptide design .

Drug Development

Cyclic Peptides and Bioavailability

Cis-2-ACHC plays a pivotal role in the design of cyclic peptides that enhance bioavailability and target specificity. Its unique structural properties allow for the creation of cyclic compounds that can better penetrate biological membranes and exhibit improved pharmacological profiles .

Research Example: Helix Preference Studies

A study focused on the helical structures formed by oligomers of cis-2-ACHC revealed that these compounds can adopt specific conformations based on their sequence and solvent conditions. This flexibility is critical for drug design, as it allows researchers to tailor compounds for optimal interaction with biological targets .

Bioconjugation

Facilitating Biomolecule Attachment

In bioconjugation, cis-2-ACHC is employed to facilitate the attachment of biomolecules such as antibodies or enzymes to therapeutic agents. This enhances the efficacy of drug delivery systems by ensuring that therapeutic agents are delivered precisely to their target sites within the body .

Material Science

Development of Novel Polymers

Cis-2-ACHC is also used in material science to create polymers with specific properties, such as increased stability and enhanced mechanical strength. Its incorporation into polymer matrices can lead to materials that are more resilient and suitable for various applications, including biomedical devices and structural materials .

Analytical Chemistry

Standardization in Analytical Techniques

In analytical chemistry, cis-2-ACHC serves as a standard for calibrating instruments and validating methods used for analyzing complex mixtures. Its consistent chemical properties make it an ideal candidate for ensuring accuracy in analytical measurements .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of cis-2-Aminocyclohexanecarboxylic acid involves its incorporation into peptide chains, where it influences the overall conformation and stability of the peptides. The conformational constraints imposed by the cyclohexane ring can lead to the formation of specific helical structures, which are important for the biological activity of the peptides . The molecular targets and pathways involved in its action are primarily related to its role in protein folding and stability .

Comparaison Avec Des Composés Similaires

cis-2-Aminocyclohexanecarboxylic acid can be compared with other similar compounds, such as:

cis-2-Aminocyclohex-4-enecarboxylic acid: This compound is also a conformationally constrained β-amino acid with similar structural properties.

trans-2-Aminocyclohexanecarboxylic acid: The trans isomer has different stereochemistry, which can lead to different conformational preferences and biological activities.

cis-4-Aminocyclohexanecarboxylic acid: Another similar compound with the amino group at a different position on the cyclohexane ring.

The uniqueness of this compound lies in its specific stereochemistry and the resulting conformational constraints, which make it a valuable building block for the synthesis of β-peptides and other complex molecules .

Activité Biologique

Cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a conformationally constrained β-amino acid that has garnered attention for its unique structural properties and biological activities. This compound is a derivative of cyclohexane and is characterized by its ability to influence secondary structures in peptides and proteins, making it a valuable building block in foldamer chemistry.

Structural Properties

Cis-ACHC exhibits distinct conformational preferences that contribute to its biological activity. The compound can adopt various helical forms depending on the surrounding environment and the presence of other amino acids. Its ability to form stable secondary structures is crucial for its function in biological systems.

1. Helical Preference and Stability

Research has shown that cis-ACHC can stabilize specific helical conformations in peptides. For instance, studies involving heterochiral pentamers of cis-ACHC demonstrated that these oligomers could adopt left-handed (M) or right-handed (P) helical structures depending on solvent polarity and the arrangement of amino acid residues. In particular, the presence of aza-substitutions influenced the helical handedness, with varying populations of M and P helices observed in different solvents like chloroform, acetonitrile, and DMSO .

2. Metal Chelation

Cis-ACHC has been investigated for its ability to form metal chelates with divalent metals. The binding ratios were found to be 2:1, indicating a strong interaction between cis-ACHC and metal ions. This property suggests potential applications in drug delivery systems and catalysis .

3. Transporter Interaction

The interaction of cis-ACHC with amino acid transporters has been explored, particularly its role as a substrate or inhibitor for the PAT2 transporter (SLC36A2). Studies indicated that derivatives of cis-ACHC could act as non-transported inhibitors, affecting the transport of proline and glycine in renal proximal tubules . Such interactions highlight the physiological relevance of cis-ACHC in amino acid metabolism.

Case Studies

Research Findings

Recent studies have expanded the understanding of cis-ACHC's biological activity:

- Conformational Analysis : The conformational flexibility of cis-ACHC allows it to participate in diverse structural motifs, which may be exploited in peptide design for therapeutic applications.

- Secondary Structure Influence : Cis-ACHC has been shown to significantly affect the secondary structure of peptides, driving them towards specific helical formations that are essential for their biological function .

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256649 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189101-43-7 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.